Bis[4-(ethoxycarbonyl)phenyl]mercury
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Overview
Description
Bis[4-(ethoxycarbonyl)phenyl]mercury is an organometallic compound that features mercury bonded to two 4-(ethoxycarbonyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of mercury(II) acetate with 4-(ethoxycarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle mercury compounds.
Chemical Reactions Analysis
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Mercury(II) oxide and carbonyl-containing byproducts.
Reduction: Elemental mercury and ethylbenzoate derivatives.
Substitution: Various substituted phenylmercury compounds.
Scientific Research Applications
Bis[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research is conducted on its potential use in developing mercury-based pharmaceuticals.
Industry: It is explored for its potential use in catalysis and material science.
Mechanism of Action
The mechanism by which Bis[4-(ethoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The ethoxycarbonyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Bis[4-carboxyphenyl]mercury
- Bis[4-methoxycarbonylphenyl]mercury
- Bis[4-aminophenyl]mercury
Comparison: Bis[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. Compared to Bis[4-carboxyphenyl]mercury, it is more lipophilic and may have different biological activities. The methoxycarbonyl and aminophenyl derivatives also exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications.
Properties
CAS No. |
15245-47-3 |
---|---|
Molecular Formula |
C18H18HgO4 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
bis(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C9H9O2.Hg/c2*1-2-11-9(10)8-6-4-3-5-7-8;/h2*4-7H,2H2,1H3; |
InChI Key |
RGSIJHRHNZGWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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